molecular formula C8H7Br2NO2 B14913009 Methyl 2-amino-4,5-dibromobenzoate

Methyl 2-amino-4,5-dibromobenzoate

Cat. No.: B14913009
M. Wt: 308.95 g/mol
InChI Key: OATPAGDXYYCICC-UHFFFAOYSA-N
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Description

Methyl 2-amino-4,5-dibromobenzoate is an organic compound with the molecular formula C8H7Br2NO2 It is a derivative of benzoic acid, where the carboxyl group is esterified with methanol, and the aromatic ring is substituted with amino and bromine groups

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-amino-4,5-dibromobenzoate can be synthesized through a multi-step process. One common method involves the bromination of methyl anthranilate (methyl 2-aminobenzoate). The process typically includes:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature and solvent concentration, to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-4,5-dibromobenzoate undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The bromine atoms can be reduced to hydrogen, yielding the corresponding de-brominated compound.

    Substitution: The bromine atoms can be substituted with other nucleophiles, such as hydroxyl or alkoxy groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.

    Substitution: Nucleophilic substitution reactions often employ reagents like sodium hydroxide (NaOH) or sodium methoxide (NaOCH3).

Major Products

    Oxidation: Nitro derivatives of this compound.

    Reduction: De-brominated methyl 2-amino-benzoate.

    Substitution: Hydroxy or alkoxy derivatives, depending on the nucleophile used.

Scientific Research Applications

Methyl 2-amino-4,5-dibromobenzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 2-amino-4,5-dibromobenzoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The bromine atoms and amino group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity. The exact molecular targets and pathways involved vary based on the derivative and its intended use.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-amino-3,5-dibromobenzoate: Similar structure but with bromine atoms at different positions.

    Methyl 2-amino-5-bromobenzoate: Contains only one bromine atom.

    Methyl 2,5-dibromobenzoate: Lacks the amino group.

Uniqueness

Methyl 2-amino-4,5-dibromobenzoate is unique due to the specific positioning of its functional groups, which can influence its reactivity and interactions with other molecules. The presence of both amino and bromine groups allows for diverse chemical modifications and applications, making it a versatile compound in synthetic and medicinal chemistry .

Properties

Molecular Formula

C8H7Br2NO2

Molecular Weight

308.95 g/mol

IUPAC Name

methyl 2-amino-4,5-dibromobenzoate

InChI

InChI=1S/C8H7Br2NO2/c1-13-8(12)4-2-5(9)6(10)3-7(4)11/h2-3H,11H2,1H3

InChI Key

OATPAGDXYYCICC-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=C(C=C1N)Br)Br

Origin of Product

United States

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